ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a tetrahydropyrido[2,3-d]pyrimidine core with various substituents such as a phenyl group, a propylthio group, and an ethyl ester group
Mechanism of Action
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound’s mode of action involves interaction with its targets, leading to changes at the molecular levelSimilar compounds have shown inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
The compound affects several biochemical pathways. It has been observed to inhibit ER stress and apoptosis, and the NF-kB inflammatory pathway . These pathways play a crucial role in neuroprotection and anti-inflammatory responses.
Pharmacokinetics
Similar compounds have been evaluated for their neuroprotective and anti-neuroinflammatory activity using various assays .
Result of Action
The compound’s action results in molecular and cellular effects. Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, cell culture conditions such as temperature and CO2 concentration can affect the compound’s activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 2-aminopyrimidine derivatives, with suitable aldehydes and thiols under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups onto the pyrimidine ring .
Scientific Research Applications
ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar pyrimidine core but lacks the propylthio group and has different substituents.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Another related compound with a piperazine group instead of the propylthio group.
Uniqueness
ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its propylthio group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins.
Properties
IUPAC Name |
ethyl 7-methyl-4-oxo-5-phenyl-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-11-27-20-22-17-16(18(24)23-20)15(13-9-7-6-8-10-13)14(12(3)21-17)19(25)26-5-2/h6-10,15H,4-5,11H2,1-3H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLRAOOUZZXNJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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